molecular formula C12H8Cl2N2O3 B592593 N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide CAS No. 1412448-29-3

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide

Cat. No.: B592593
CAS No.: 1412448-29-3
M. Wt: 299.107
InChI Key: YSANJZAAUIRCNK-UHFFFAOYSA-N
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Description

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide: is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a benzamide moiety with hydroxyl groups at positions 3 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide typically involves the acylation of 3,5-dichloropyridine-4-amine with 3,4-dihydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings, which imparts distinct chemical and biological properties. Its dual hydroxyl groups on the benzamide moiety contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interaction with biological targets .

Biological Activity

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide, also known as Roflumilast's intermediate, has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a pyridine ring substituted with chlorine atoms and a benzamide moiety that includes hydroxyl groups. Its biological activity primarily revolves around enzyme inhibition, anti-inflammatory properties, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide
  • Molecular Formula : C12H8Cl2N2O3
  • CAS Number : 1412448-29-3
PropertyValue
Molecular Weight299.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot available

This compound acts primarily as an enzyme inhibitor . It is known to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in the inflammatory response by regulating cyclic AMP levels in cells. By inhibiting PDE4, this compound can reduce inflammation and potentially slow down the proliferation of certain cancer cells .

Enzyme Inhibition

The inhibition mechanism involves binding to the active site of PDE4, preventing substrate access and subsequent catalytic activity. This action leads to elevated levels of cyclic AMP, which modulates various signaling pathways involved in inflammation and cell growth.

Anti-inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory properties. In preclinical studies, it has been demonstrated to reduce markers of inflammation in various models of inflammatory diseases. For instance:

  • Case Study 1 : In a murine model of asthma, administration of this compound led to a notable decrease in eosinophil infiltration and pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Anticancer Potential

The compound's anticancer activity has also been investigated. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

  • Case Study 2 : A study on human breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers.

Comparison with Similar Compounds

To better understand its unique properties, it's beneficial to compare this compound with other known PDE inhibitors:

CompoundMechanismTherapeutic Use
RoflumilastPDE4 inhibitorCOPD treatment
PiclamilastPDE4 inhibitorRespiratory diseases
OglemilastPDE4 inhibitorChronic obstructive pulmonary disease

This compound's distinct substitution pattern on the pyridine ring contributes to its unique biological profile compared to these compounds.

Properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c13-7-4-15-5-8(14)11(7)16-12(19)6-1-2-9(17)10(18)3-6/h1-5,17-18H,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSANJZAAUIRCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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